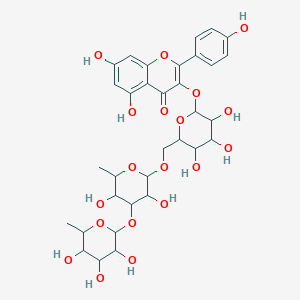

Kaempferol 3-O-rhamninoside

Description

Properties

CAS No. |

83170-31-4 |

|---|---|

Molecular Formula |

C33H40O19 |

Molecular Weight |

740.7 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O19/c1-10-19(37)23(41)25(43)32(48-10)51-29-20(38)11(2)47-31(27(29)45)46-9-17-21(39)24(42)26(44)33(50-17)52-30-22(40)18-15(36)7-14(35)8-16(18)49-28(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,29,31-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24-,25+,26+,27+,29+,31+,32-,33-/m0/s1 |

InChI Key |

UYVBMGULWGRDQT-KABOUGNXSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)C)O)O)O)O |

Appearance |

Yellow powder |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Kaempferol 3 O Rhamninoside

Botanical Sources and Distribution

Kaempferol (B1673270) 3-O-rhamninoside has been identified in a diverse array of plant species across various families. Notable sources include Rhamnus cathartica and Rhamnus disperma from the Rhamnaceae family. nih.gov It is also found in the leaves of Pithecellobium dulce (Fabaceae) nih.govnih.govresearchgate.net and Schima wallichii Korth. (Theaceae). nih.govnih.govresearchgate.net Other documented botanical sources include Patrinia villosa (Valerianaceae) jst.go.jp, Pometia pinnata (Sapindaceae) japsonline.com, and Sophora japonica (Fabaceae). nih.govresearchgate.netfao.org

Table 1: Botanical Sources of Kaempferol 3-O-Rhamninoside

| Family | Species | Common Name |

|---|---|---|

| Rhamnaceae | Rhamnus cathartica | Common Buckthorn |

| Rhamnaceae | Rhamnus disperma | |

| Fabaceae | Pithecellobium dulce | Madras Thorn |

| Theaceae | Schima wallichii Korth. | Needlewood |

| Valerianaceae | Patrinia villosa | |

| Sapindaceae | Pometia pinnata | Matoa |

| Fabaceae | Sophora japonica | Japanese Pagoda Tree |

| Cupressaceae | Tetraclinis articulata | Sandarac Gum Tree |

| Rosaceae | Eriobotrya japonica | Loquat |

| Cupressaceae | Thuja orientalis | Oriental Thuja |

| Cactaceae | Opuntia dillenii | Prickly Pear |

| Sapotaceae | Sideroxylon foetidissimum subsp. Gaumeri | |

| Rhamnaceae | Rhamnus leptophylla | |

| Actinidiaceae | Actinidia kolomikta | Arctic Beauty Kiwi |

| Cucurbitaceae | Siraitia grosvenorii | Monk Fruit |

| Malvaceae | Hibiscus cannabinus L. | Kenaf |

| Lindera | Lindera neesiana | |

| Papaveraceae | Corydalis erdelii | |

| Acanthaceae | Justicia schimperiana |

The accumulation of Kaempferol 3-O-rhamninoside is not uniform throughout the plant; its concentration varies significantly between different organs. It is commonly isolated from the leaves of plants such as Schima wallichii Korth. nih.govnih.gov and Pithecellobium dulce. nih.govnih.gov In Sophora japonica, this compound has been identified in the seeds. nih.govresearchgate.netfao.org The bark of some plants also serves as a source of this flavonoid. Phenylpropanoids, the broader class of compounds to which Kaempferol 3-O-rhamninoside belongs, are often found in leaf tissues, including the epidermis and mesophyll, as well as in the cell walls and vacuoles at a cellular level. nih.gov

Biosynthesis Pathways in Plants

The formation of Kaempferol 3-O-rhamninoside is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in a specific glycosylation step.

The biosynthesis of all flavonoids, including Kaempferol 3-O-rhamninoside, originates from the phenylpropanoid pathway. wikipedia.orgnih.gov This pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA. wikipedia.org A series of enzymatic reactions then leads to the formation of the flavonoid backbone. Key enzymes in this process include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). nih.govfrontiersin.org The flavonoid biosynthesis pathway then takes over, with enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) playing crucial roles in forming the foundational flavonoid structures. researchgate.net Through a series of hydroxylations and other modifications, the aglycone kaempferol is synthesized.

The final step in the biosynthesis of Kaempferol 3-O-rhamninoside is the attachment of a rhamnose sugar moiety to the kaempferol aglycone. This process, known as glycosylation (specifically rhamnosylation), is catalyzed by a class of enzymes called glycosyltransferases (GTs). researchgate.net In the model plant Arabidopsis thaliana, the enzyme UGT78D1 has been identified as a key player in this process. nih.govresearchgate.net UGT78D1 catalyzes the transfer of rhamnose from UDP-rhamnose to the 3-hydroxyl group of kaempferol. nih.govresearchgate.net Another related enzyme, UGT78D2, is also involved in the glycosylation of flavonols. nih.govnih.gov

The formation of Kaempferol 3-O-rhamninoside is under tight genetic and enzymatic control. The expression of genes encoding the enzymes of the phenylpropanoid and flavonoid biosynthesis pathways, as well as the specific glycosyltransferases, determines the final concentration and type of flavonoid glycosides produced in a plant. nih.govfrontiersin.org The enzyme UGT78D1, for example, is a flavonol-specific glycosyltransferase that can transfer rhamnose to the 3-OH position of kaempferol. nih.govresearchgate.net The coordinated action of a suite of enzymes, including tyrosine ammonia (B1221849) lyase (TAL), 4-coumaroyl CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), and flavonol 3-O-rhamnosyltransferase (like UGT78D1), is required for the complete biosynthesis of Kaempferol 3-O-rhamninoside from precursor molecules. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of Kaempferol 3-O-Rhamninoside

| Enzyme | Abbreviation | Role in Pathway |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | First committed step in the general phenylpropanoid pathway. nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Catalyzes the hydroxylation of trans-cinnamic acid. nih.gov |

| 4-coumarate: CoA ligase | 4CL | Catalyzes the formation of p-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | A key enzyme in the flavonoid biosynthesis pathway. researchgate.net |

| Chalcone isomerase | CHI | A key enzyme in the flavonoid biosynthesis pathway. researchgate.net |

| Flavonol synthase | FLS | Involved in the synthesis of the kaempferol aglycone. researchgate.net |

| UDP-rhamnose:flavonol-3-O-rhamnosyltransferase | UGT78D1 | Catalyzes the final rhamnosylation step. nih.govresearchgate.net |

Microbial and Biotechnological Production Strategies

The extraction of Kaempferol 3-O-rhamninoside from plant sources is often hindered by low yields and complex purification processes. Consequently, microbial and biotechnological strategies have emerged as promising alternatives for its sustainable and scalable production. semanticscholar.org Microorganisms like Escherichia coli and Saccharomyces cerevisiae are frequently utilized as cell factories due to their well-characterized genetics, rapid growth, and ease of cultivation. researchgate.netnih.govnih.gov These strategies primarily involve engineering the microbes with biosynthetic pathways derived from plants to convert simple sugars or intermediate precursors into the desired flavonoid glycoside. researchgate.net

De novo synthesis refers to the production of Kaempferol 3-O-rhamninoside starting from a simple carbon source, such as glucose. researchgate.net This approach requires the introduction of a complete multi-enzyme pathway into the host microorganism.

In Escherichia coli, a pathway has been successfully engineered to produce Kaempferol 3-O-rhamnoside directly from glucose. researchgate.netnih.gov This was achieved by introducing a series of heterologous genes responsible for converting the native metabolite L-tyrosine into kaempferol and subsequently glycosylating it. The core strategy involved engineering E. coli for increased production of the precursor L-tyrosine and then introducing five key flavonoid biosynthetic genes. researchgate.netnih.govresearchgate.net By implementing this pathway, researchers achieved a production titer of 57 mg/L of Kaempferol 3-O-rhamnoside. researchgate.netnih.govresearchgate.net

The engineered pathway consists of the following enzymatic steps:

Tyrosine ammonia lyase (TAL) converts L-tyrosine to p-coumaric acid. researchgate.netnih.gov

4-coumaroyl CoA ligase (4CL) activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA. researchgate.netnih.gov

Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. researchgate.netnih.govnih.gov

Flavonol synthase (FLS) is involved in the formation of the flavonol structure. researchgate.netnih.gov

Flavonol 3-O-rhamnosyltransferase (UGT78D1) , an enzyme from Arabidopsis thaliana, transfers a rhamnose group to the 3-hydroxyl position of kaempferol to yield the final product. researchgate.netresearchgate.net

Similarly, Saccharomyces cerevisiae (baker's yeast) has been engineered for the de novo synthesis of the aglycone precursor, kaempferol. One study constructed a recombinant yeast strain that produced approximately 6.97 mg/L of kaempferol from glucose. researchgate.netnih.gov This provides a foundational platform for the subsequent glycosylation step to produce Kaempferol 3-O-rhamninoside.

| Host Organism | Precursor | Key Enzymes Introduced | Final Product | Titer (mg/L) |

| Escherichia coli | Glucose | TAL, 4CL, CHS, FLS, UGT78D1 | Kaempferol 3-O-rhamnoside | 57 researchgate.netnih.govresearchgate.net |

| Saccharomyces cerevisiae | Glucose | Full kaempferol pathway including FLS | Kaempferol (aglycone) | 6.97 researchgate.netnih.gov |

Semi-biosynthesis, or substrate feeding, is an alternative strategy where an intermediate precursor of the target molecule is supplied to the microbial culture. This can bypass lengthy or inefficient steps in a fully de novo pathway. researchgate.net This approach is particularly useful when the aglycone (kaempferol) is more readily available or cheaper to synthesize than engineering the complete pathway from glucose. researchgate.net

For instance, in the production of kaempferol in S. cerevisiae, supplementing the culture medium with the precursor p-coumarate significantly enhanced the final product yield. nih.gov This strategy improved the kaempferol titer by approximately 120%, demonstrating the effectiveness of bypassing early pathway limitations. nih.gov The engineered yeast strain could then convert the supplied p-coumarate into kaempferol, which serves as the direct substrate for a rhamnosyltransferase to form Kaempferol 3-O-rhamninoside. This highlights a hybrid approach where the microbe performs the final, often complex, biosynthetic steps.

Achieving high titers of flavonoid glycosides in microbial hosts requires extensive optimization of both the metabolic pathways and the fermentation process. nih.gov A key challenge is overcoming metabolic bottlenecks and ensuring a balanced flux of precursors and energy within the cell. semanticscholar.org

Several strategies are employed to enhance production:

Increasing Precursor Supply: The biosynthesis of flavonoids requires two main precursors: malonyl-CoA and an aromatic starter unit, typically p-coumaroyl-CoA, derived from L-tyrosine or L-phenylalanine. nih.govfrontiersin.org Metabolic engineering efforts focus on upregulating the pathways that produce these precursors. For example, in E. coli, genes such as ppsA, tktA, aroG, and tyrA were overexpressed to boost the intracellular supply of L-tyrosine for flavonoid synthesis. researchgate.net In S. cerevisiae, the acetyl-CoA biosynthetic pathway was overexpressed to increase the pool of malonyl-CoA, leading to a 23% improvement in kaempferol production. nih.gov

Balancing Gene Expression: The expression levels of the heterologous biosynthetic enzymes must be carefully balanced to prevent the accumulation of toxic intermediates and to ensure a smooth metabolic flow towards the final product. nih.gov This often requires screening enzymes from different sources and optimizing promoter strengths and plasmid copy numbers. nih.govresearchgate.net

Fed-Batch Fermentation: To overcome substrate limitations and maintain cell viability over longer production periods, a fed-batch fermentation process can be developed. In a study on kaempferol production in S. cerevisiae, a fed-batch process was implemented, which significantly improved the final titer to 66.29 mg/L over 40 hours. nih.gov This method allows for controlled feeding of nutrients, maintaining optimal conditions for both cell growth and product synthesis.

These optimization strategies are crucial for moving from laboratory-scale experiments to the development of simple, economical, and scalable processes for the industrial production of Kaempferol 3-O-rhamninoside and other valuable flavonoid glycosides. nih.govnih.gov

Extraction, Isolation, and Purification Methodologies for Research

Solvent Extraction Techniques

The initial step in isolating Kaempferol (B1673270) 3-O-rhamninoside involves its extraction from the plant matrix. This is typically achieved by using solvents that can effectively solubilize the compound.

Maceration with Various Solvents (e.g., methanol, ethanol, ethyl acetate, water)

Maceration is a widely used, straightforward extraction method that involves soaking the plant material in a solvent for a specific period, allowing the flavonoids to diffuse into the solvent. The choice of solvent is crucial and is based on the polarity of the target compound.

Ethanol : Ethanol, often mixed with water, is a common solvent for flavonoid extraction. For instance, dried leaves of Schima wallichii Korth. were extracted with 70% ethanol at room temperature for 24-hour periods to isolate Kaempferol 3-O-rhamninoside nih.gov. Similarly, dried soursop leaves have been macerated with ethanol for one week jocpr.com.

Methanol : Methanol is another effective solvent for extracting flavonoid glycosides. In one study, the leaves of Pithecellobium dulce were extracted with methanol as a preliminary step before fractionation and isolation of Kaempferol 3-O-alpha-L-rhamnoside (also known as Afzelin) nih.gov.

Ethyl Acetate : Following an initial extraction with a more polar solvent like methanol or ethanol, the resulting extract is often partitioned with solvents of varying polarity. Ethyl acetate is frequently used in this liquid-liquid partitioning to selectively extract flavonoid glycosides from the aqueous layer. The ethyl acetate fraction from a 70% ethanol extract of Schima wallichii Korth. leaves was found to be the most active and was used for the subsequent isolation of Kaempferol 3-O-rhamninoside nih.gov.

Water : Aqueous infusions can also be used for extraction. Kaempferol 3-O-α-L-rhamnoside has been identified as a biotransformation product when Alternaria tagetica is grown in a medium containing an aqueous infusion of marigold (Tagetes erecta L.) redalyc.org.

| Plant Source | Solvent | Extraction Conditions | Target Compound | Reference |

|---|---|---|---|---|

| Schima wallichii Korth. | 70% Ethanol | Room temperature, 3 x 24 hours | Kaempferol 3-O-rhamninoside | nih.gov |

| Pithecellobium dulce | Methanol | Not specified | Kaempferol 3-O-alpha-L-rhamnoside | nih.gov |

| Annona muricata (Soursop) | Ethanol | 1 week | Kaempferol | jocpr.com |

Specialized Extraction Methods (e.g., Soxhlet extraction, ultrasonic extraction)

To improve extraction efficiency and reduce time, specialized methods such as Soxhlet and ultrasonic-assisted extraction (UAE) are employed.

Soxhlet Extraction : This technique uses a continuous reflux of a solvent to extract compounds from a solid material. While it is more efficient than maceration in terms of time and solvent usage, the prolonged exposure to heat can potentially degrade thermolabile compounds nih.gov. Soxhlet extraction has been used with solvents like ethanol to obtain flavonoids from various plant materials nih.gov.

Ultrasonic-Assisted Extraction (UAE) : UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material enhances solvent penetration and facilitates the release of phytochemicals. This method generally offers higher efficiency and shorter extraction times compared to traditional methods jocpr.com. Studies on the extraction of kaempferol and related flavonoids from sources like Ocimum basilicum and Cassia alata have demonstrated the effectiveness of UAE researchgate.netnih.gov. For example, an optimized ultrasonic extraction for kaempferol from basil leaves was achieved using 80% methanol at 60°C for 5 minutes nih.gov. Another study optimized an ultrasonic-enzymatic-assisted extraction for flavonoids from sea buckthorn pomace, determining optimal conditions to be a 28-minute extraction time with 48% ethanol nih.gov.

| Method | Plant Source | Solvent | Key Parameters | Outcome | Reference |

|---|---|---|---|---|---|

| Soxhlet Extraction | General | Ethanol | Continuous reflux | Higher purity of phenolics than some methods | nih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Ocimum basilicum | Methanol (79.99%) | 60°C, 5 min | Optimized yield of Kaempferol | nih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Annona muricata | Water-Methanol (85:15) | 3 hours | High kaempferol content (1.22%) with few impurities | jocpr.com |

| Ultrasonic-Enzymatic-Assisted Extraction (UEAE) | Sea Buckthorn Pomace | Ethanol (48%) | 300 W, 50°C, 28 min | High yield of flavonoids (21.57 mg/g) | nih.gov |

Chromatographic Separation Techniques

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of the target molecule, Kaempferol 3-O-rhamninoside.

Column Chromatography (e.g., silica gel, MCI gel CHP20P, Sephadex LH-20)

Column chromatography is a fundamental purification method where the crude extract is passed through a column packed with a stationary phase. Different compounds travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase, thus enabling separation.

Silica Gel : Silica gel is a polar adsorbent widely used for the separation of flavonoids. In the isolation of Kaempferol 3-O-rhamninoside from Schima wallichii Korth., the active ethyl acetate fraction was chromatographed on silica G-60 nih.gov. Similarly, a silica gel 60 column was used to purify the ethyl acetate fraction from Pithecellobium dulce leaves to yield afzelin (B1665622) nih.govnih.gov. The separation of kaempferol-3-rutinoside from Sideroxylon foetidissimum also involved silica gel open-column chromatography scielo.org.mx.

MCI Gel CHP20P : MCI gel is a porous styrene-divinylbenzene polymer resin used in reversed-phase chromatography. It is effective for separating compounds based on hydrophobicity and is often used for the purification of polyphenols from crude plant extracts.

Sephadex LH-20 : This is a lipophilic, cross-linked dextran gel used for size-exclusion and partition chromatography in organic solvents. It is particularly effective for purifying flavonoids. Sephadex LH-20 has been used repeatedly in the isolation of kaempferol glycosides. For example, it was used with a methanol eluent to purify fractions containing kaempferol-3-rutinoside from Sideroxylon foetidissimum scielo.org.mx. A review of flavonoid isolation highlights the frequent use of Sephadex LH-20 with methanol or methanol-water mixtures to purify various kaempferol glycosides, including Kaempferol 3-O-rhamnopyranoside nih.govresearchgate.net.

| Stationary Phase | Plant Source / Extract | Mobile Phase (Eluent) | Target Compound | Reference |

|---|---|---|---|---|

| Silica Gel 60 | Pithecellobium dulce | n-hexane: ethyl acetate: methanol | Kaempferol 3-O-alpha-L-rhamnoside | nih.gov |

| Silica Gel G-60 | Schima wallichii Korth. | Sulfuric acid-ethanol (1:9) | Kaempferol 3-O-rhamninoside | nih.gov |

| Sephadex LH-20 | Sideroxylon foetidissimum | Methanol | Kaempferol 3-rutinoside | scielo.org.mx |

| Sephadex LH-20 | Curcuma longa | Methanol-Water (8:2) | Kaempferol-3-O-α-l-rhamnopyranoside | nih.gov |

| Sephadex LH-20 | Albizia chinensis | Methanol | Kaempferol 3-O-α-L-rhamnopyranoside | scielo.org.mx |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical and preparative technique. For purification, semi-preparative or preparative HPLC is used. This method utilizes high pressure to pass the solvent through a column packed with fine particles, leading to excellent separation. Reversed-phase columns, such as C18, are commonly used for flavonoid separation. A gradient elution with a mixture of an aqueous solvent (often with a small amount of acid like acetic acid) and an organic solvent (like methanol or acetonitrile) is typically employed. For instance, a semi-preparative HPLC system with a C18 column and an acetonitrile/water gradient was used for the final purification of kaempferol-3-rutinoside from fractions previously separated by silica gel chromatography mdpi.com. HPLC is also the standard method for analyzing the purity of the isolated compound redalyc.org.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid stationary phase, which avoids the irreversible adsorption of the sample onto the column. It is particularly suitable for the preparative separation of natural products. HSCCC has been successfully applied for the one-step isolation and purification of flavonoid glycosides. In one study, semi-preparative HSCCC was used to isolate kaempferol-3,7-O-α-L-dirhamnopyranoside from Siraitia grosvenori leaves using a two-phase solvent system of ethyl acetate–n-butanol–water researchgate.net. This method is noted for being less time-consuming compared to classical column chromatography techniques researchgate.net.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique utilized in the phytochemical analysis of plant extracts for the identification and separation of constituents like Kaempferol 3-O-rhamnoside. It serves as a rapid and cost-effective method to monitor the progress of extraction and fractionation, check the purity of isolated compounds, and optimize solvent systems for larger-scale chromatographic separations.

In the context of Kaempferol 3-O-rhamnoside research, TLC is typically performed on plates pre-coated with a stationary phase, most commonly silica gel. For instance, aluminum-backed silica gel 60 F₂₅₄ plates (0.20 mm thickness) are frequently used. scielo.org.mx The separation of compounds on the TLC plate is achieved by developing the plate in a chamber containing a suitable mobile phase. The choice of mobile phase is critical and depends on the polarity of the target compound. For flavonoids and their glycosides, various solvent systems have been employed. While specific systems for Kaempferol 3-O-rhamnoside are not always detailed, systems used for the broader class of flavonoids, including kaempferol and its other glycosides, provide a reference. One such system developed for kaempferol and quercetin is toluene: ethyl acetate: formic acid (6:4:0.3 v/v/v). nih.gov Another example, used for the aglycone kaempferol, is a dichloromethane-methanol (85:15) mixture. redalyc.org

After development, the separated compounds appear as spots on the plate. Visualization of these spots is often accomplished under ultraviolet (UV) light, typically at wavelengths of 254 nm or 366 nm. scielo.org.mxnih.govscienceopen.com Flavonoids, including Kaempferol 3-O-rhamnoside, often exhibit natural fluorescence or quenching under UV light. To enhance detection and provide additional specificity, chromogenic spray reagents are used. A common reagent is 10% sulfuric acid, which, after heating the plate, produces colored spots. scielo.org.mx Another visualization agent is 1% methanolic aluminum chloride (AlCl₃), which is particularly useful for identifying flavonoids. scienceopen.com The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For example, the aglycone kaempferol was reported to have an Rf of 0.67 in a dichloromethane-methanol (85:15) system. redalyc.org

Table 1: Examples of TLC Systems Used in the Analysis of Kaempferol and Related Flavonoids

| Stationary Phase | Mobile Phase (v/v/v) | Compound(s) | Visualization Method | Reference |

| Silica Gel 60 F₂₅₄ | Toluene: Ethyl Acetate: Formic Acid (6:4:0.3) | Quercetin, Kaempferol | UV light (254 nm, 366 nm), 1% Methanolic AlCl₃ spray | nih.govscienceopen.com |

| Silica Gel | Dichloromethane: Methanol (85:15) | Kaempferol (aglycone) | Not specified | redalyc.org |

| Silica Gel 60 F₂₅₄ | Not specified | Kaempferol-3-rutinoside | UV lamp (254 nm), 10% Sulfuric Acid spray followed by heating | scielo.org.mx |

Purity Assessment and Yield Optimization in Research Isolation

The successful isolation of Kaempferol 3-O-rhamnoside for research purposes hinges on rigorous purity assessment and the optimization of isolation protocols to maximize the yield from the source material.

Purity Assessment

Following isolation, typically through multi-step chromatographic techniques like column chromatography (using silica gel or Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC), the purity of the Kaempferol 3-O-rhamnoside isolate must be unequivocally established. scielo.org.mxmdpi.com HPLC is a primary tool for this assessment, where a pure compound should ideally appear as a single, sharp peak under various detection conditions.

Beyond chromatographic homogeneity, the structural integrity and identity of the compound are confirmed using a suite of spectroscopic methods. These methods are crucial for ensuring the isolated molecule is indeed Kaempferol 3-O-rhamnoside and is free from co-eluting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the molecular structure. nih.gov The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, allow for the unambiguous assignment of the flavone (B191248) skeleton and the rhamnose sugar moiety, confirming the glycosylation site. nih.gov

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight of the isolated compound. nih.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of the compound. For instance, the molecular formula of Kaempferol 3-O-rhamnoside is C₂₁H₂₀O₁₀. nih.gov

Ultraviolet-Visible (UV) Spectroscopy: The UV spectrum of the compound in a solvent like methanol can help confirm its identity as a flavonoid. Kaempferol 3-O-rhamnoside exhibits characteristic absorption peaks, with maximal absorbance (λmax) values around 265 and 342 nm, which are typical for a flavone skeleton. nih.gov

Yield Optimization

Optimizing the yield of Kaempferol 3-O-rhamnoside involves refining each step of the extraction and purification process. The initial extraction from the plant material is a critical step. Studies on related flavonoid glycosides have shown that optimizing parameters such as solvent composition, temperature, pressure, and extraction time can significantly enhance recovery. For example, in supercritical fluid extraction (SFE) of kaempferol glycosides, the highest yields were obtained using 60% or 70% ethanol as a co-solvent. nih.gov Response surface methodology (RSM) has been used to systematically optimize these conditions, leading to yields comparable to conventional methods but with significantly reduced solvent consumption and time. nih.gov

The choice of fractionation and purification techniques is also vital. A common strategy involves initial extraction with a solvent like ethanol, followed by liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to create enriched fractions. nih.gov The ethyl acetate fraction is often found to be rich in flavonoid glycosides like Kaempferol 3-O-rhamnoside. nih.gov Subsequent purification of this active fraction using repeated column chromatography (e.g., silica gel, Sephadex LH-20) or preparative HPLC is necessary to obtain the pure compound. scielo.org.mxmdpi.com In one study focused on a related compound, Kaempferol 3-O-rutinoside, the extraction efficiency was reported to reach up to 0.05% after the optimization of extraction processes. mdpi.com

Table 2: Research Findings on Yields of Kaempferol Glycosides

| Compound/Extract | Method | Source Material | Optimized Yield | Reference |

| Kaempferol Glycosides (Total) | Supercritical Fluid Extraction (SFE) with RSM | Not specified | (11.4 ± 0.4) mg/g | nih.gov |

| Kaempferol-3-O-rutinoside | Reflux extraction, solvent extraction, silica chromatography, preparative HPLC | Tetrastigma hemsleyanum | Up to 0.05% | mdpi.com |

| Ethyl Acetate Fraction | Solvent Partitioning | Schima wallichii Korth. leaves (from 5 kg dried leaves) | 47.35 g | nih.gov |

Structural Elucidation and Characterization Techniques in Research

Spectroscopic Analysis Methods

Spectroscopic techniques are fundamental in confirming the identity of Kaempferol (B1673270) 3-O-rhamninoside. Each method provides unique pieces of information that, when combined, create a detailed structural map of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules like Kaempferol 3-O-rhamninoside. One-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) experiments provide detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) provides information on the chemical environment of hydrogen atoms. In a related compound, kaempferol-3-O-rhamnoside, characteristic signals for the kaempferol aglycone include doublets for H-6 and H-8 on the A-ring, and an AA'BB' system for the protons on the B-ring (H-2'/6' and H-3'/5'). nih.gov The anomeric proton of the sugar moiety gives a distinct signal at a lower field, for instance, a signal at δ 5.37 was assigned to the anomeric hydrogen of the rhamnose unit linked to the C-3 hydroxyl group. nih.gov A methyl signal for the rhamnose sugar is typically observed at a higher field, around δ 0.93. nih.gov

¹³C NMR (Carbon-13 NMR) reveals the number and type of carbon atoms in the molecule. The spectrum of kaempferol-3-O-rhamnoside shows characteristic signals for the flavonoid skeleton and the rhamnose sugar. nih.govredalyc.org For example, the anomeric carbon of the sugar moiety appears around δ 94.9. nih.gov The methyl carbon of the rhamnose is typically found at approximately δ 17.7. nih.gov

2D NMR Spectroscopy techniques such as COSY, HMQC, and HMBC are crucial for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the spin systems within the aglycone and the sugar residues.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital for identifying the glycosylation site. It shows correlations between protons and carbons that are two or three bonds away. For instance, a correlation between the anomeric proton of the sugar (e.g., at δ 5.37) and the C-3 carbon of the kaempferol aglycone confirms the attachment of the sugar moiety at this position. nih.gov

| Atom | ¹³C NMR (CD₃OD, 75 MHz) δ ppm | ¹H NMR (CD₃OD, 300 MHz) δ ppm (J in Hz) |

| Kaempferol Aglycone | ||

| 2 | 158.5 | |

| 3 | 136.2 | |

| 4 | 170.5 | |

| 5 | 163.2 | |

| 6 | 99.8 | 6.20 (1H, d, J=2.1) |

| 7 | 166.0 | |

| 8 | 94.7 | 6.38 (1H, d, J=2.1) |

| 9 | 159.3 | |

| 10 | 105.9 | |

| 1' | 122.6 | |

| 2' | 131.9 | 7.77 (2H, dd, J=6.9, 2.1) |

| 3' | 116.5 | 6.93 (2H, dd, J=6.0, 2.1) |

| 4' | 161.6 | |

| 5' | 116.5 | 6.93 (2H, dd, J=6.0, 2.1) |

| 6' | 131.9 | 7.77 (2H, dd, J=6.9, 2.1) |

| Rhamnose Moiety | ||

| 1'' | 103.5 | 5.37 (1H, d, J=1.8) |

| 2'' | 71.9 | 4.22 (1H, dd, J=3.6, 1.5) |

| 3'' | 72.1 | 3.71 (1H, dd, J=9.1, 3.6) |

| 4'' | 72.0 | 3.37 (1H, m) |

| 5'' | 73.1 | 3.37 (1H, m) |

| 6'' | 17.6 | 0.92 (3H, d, J=5.7) |

| Data derived from studies on Kaempferol 3-O-α-L-rhamnoside. redalyc.org |

Mass spectrometry is essential for determining the molecular weight and formula of Kaempferol 3-O-rhamninoside. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution analyzers like Time-of-Flight (TOF), provide accurate mass measurements.

UPLC-ESI-TOFMS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Time-of-Flight Mass Spectrometry) can establish a precise molecular formula. For Kaempferol 3-O-rhamninoside (C₃₃H₄₀O₁₉), the expected exact mass is 740.2164. nih.gov

HRESITOFMS (High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry) analysis of a related compound, kaempferol-3-O-rhamnoside, showed a molecular ion peak [M+Na]⁺ at m/z 455.0944, corresponding to the molecular formula C₂₁H₂₀O₁₀Na. japsonline.com

Tandem MS (MS/MS) experiments are used to fragment the molecule, providing structural information. In negative ion mode, a precursor ion for Kaempferol 3-O-rhamninoside at m/z 739.20855 [M-H]⁻ can be observed. nih.gov Fragmentation typically involves the cleavage of glycosidic bonds, resulting in a prominent ion corresponding to the deprotonated kaempferol aglycone at m/z 285.04. nih.gov The loss of the sugar moieties is a key diagnostic feature in identifying the aglycone.

| Technique | Ion Mode | Precursor Ion (m/z) | Adduct | Major Fragment Ion (m/z) | Inferred Loss |

| LC-ESI-QTOF | Negative | 739.20855 | [M-H]⁻ | 285.0411 | Rhamninoside moiety |

| Data for Kaempferol 3-O-rhamninoside (C₃₃H₄₀O₁₉). nih.gov |

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid structure. The UV spectrum of kaempferol glycosides typically shows two major absorption bands, which are characteristic of the flavone (B191248) skeleton. nih.gov

Band I (typically 320-385 nm) is associated with the cinnamoyl system (B-ring and the C-ring).

Band II (typically 240-280 nm) is associated with the benzoyl system (A-ring).

For kaempferol-3-O-rhamnoside, maximal absorbance peaks were observed at λmax 265 nm (Band II) and 342 nm (Band I), characteristic of a flavone skeleton with a glycoside at the C-3 position. nih.gov The position of these bands can shift with the use of different solvents and shift reagents, which can help to deduce the location of free hydroxyl groups on the flavonoid nucleus.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a kaempferol glycoside will show characteristic absorption bands for:

Hydroxyl (-OH) groups (broad band around 3200-3400 cm⁻¹)

Aromatic C-H stretching (around 3000-3100 cm⁻¹)

Carbonyl (C=O) group of the C-ring (around 1650 cm⁻¹)

Aromatic C=C stretching (around 1600-1450 cm⁻¹)

Ether C-O stretching from the glycosidic bond (around 1000-1200 cm⁻¹)

For kaempferol-3-O-rhamnoside, observed IR bands include absorptions at 3253 cm⁻¹ (-OH), 1651 cm⁻¹ (C=O), and 1361 cm⁻¹. japsonline.com

Elucidation of Glycosidic Linkages and Aglycone Structure

Determining the exact point of attachment of the sugar chain to the kaempferol aglycone and the linkages between the sugar units is a critical step. This is primarily achieved by combining MS/MS and 2D NMR data.

As mentioned, HMBC NMR experiments are definitive in establishing the connection between the aglycone and the sugar. A correlation between the anomeric proton of the first sugar and a specific carbon of the kaempferol skeleton (e.g., C-3) confirms the glycosylation site. nih.gov

Tandem mass spectrometry (MS/MS) plays a crucial role in sequencing the sugar units. The fragmentation pattern reveals the sequential loss of monosaccharide units. For instance, in a di-glycoside, the loss of the terminal sugar is observed first, followed by the loss of the second sugar to yield the aglycone fragment. The mass difference between the fragment ions corresponds to the mass of the lost sugar residue (e.g., ~146 Da for a deoxyhexose like rhamnose). researchgate.net This fragmentation pattern helps to deduce the sequence of the sugar chain attached to the aglycone.

Molecular Mechanisms of Action

Interaction with Cellular Signaling Pathways

Kaempferol (B1673270) 3-O-rhamninoside modulates several key cellular signaling pathways involved in cellular function, proliferation, and apoptosis.

Kaempferol 3-O-rhamnoside has been shown to modulate the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key protein in cellular signaling. nih.govbohrium.com In studies on rat cerebrocortical nerve terminals, Kaempferol 3-O-rhamnoside inhibited the release of glutamate (B1630785) by suppressing the CaMKII/synapsin I pathway. nih.govbohrium.com This was evidenced by the compound's ability to reduce the 4-aminopyridine-induced increase in the phosphorylation of both CaMKII and its substrate, synapsin I. nih.govnih.gov The inhibitory effect of Kaempferol 3-O-rhamnoside on glutamate release was prevented by the presence of a CaMKII inhibitor, further solidifying the role of this kinase in the compound's mechanism of action. nih.govbohrium.comnih.gov

Evidence suggests that glycoside derivatives of kaempferol can regulate the transcription factor NF-κB, a critical regulator of inflammatory responses. For instance, a related compound, kaempferol-3-O-rutinoside, has been demonstrated to inhibit the NF-κB p65 expression, which is part of the NF-κB/NLRP3/Caspase-1 signaling pathway. nih.gov Another kaempferol rhamnoside, α-rhamnoisorobin (kaempferol 7-O-α-L-rhamnopyranoside), was found to be a more potent inhibitor of NF-κB-mediated luciferase activity than kaempferol itself, with an IC50 value of 36.2 μM. nih.gov

Kaempferol 3-O-rhamnoside has been demonstrated to induce apoptosis in cancer cells through the activation of the caspase cascade. nih.govresearchgate.net In LNCaP prostate cancer cells, treatment with Kaempferol 3-O-rhamnoside led to the upregulation of caspase-8, caspase-9, and caspase-3 in a time-dependent manner. nih.gov This activation of both extrinsic (caspase-8) and intrinsic (caspase-9) pathways converges on the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Similarly, in MCF-7 breast cancer cells, the compound was found to inhibit cell proliferation by promoting apoptosis through the activation of caspase-9 and caspase-3. researchgate.net

Enzyme Inhibition and Activation

Kaempferol 3-O-rhamninoside and its related glycosides have been shown to inhibit the activity of several key enzymes.

α-glucosidase: A related compound, kaempferol-3-O-rutinoside, has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netnih.gov Its inhibitory activity was found to be over eight times more potent than acarbose, a standard antidiabetic drug. researchgate.netnih.gov

Cyclooxygenase (COX) enzymes: Studies on kaempferol-3,7-di-O-α-L-rhamnopyranoside, another derivative, have indicated strong inhibitory activity against COX-2, an enzyme involved in inflammation and pain. researchgate.net The compound, afzelin (B1665622) (Kaempferol-3-O-alpha-L-rhamnoside), has also been reported to inhibit COX-1 and COX-2. nih.gov

Tyrosinase: The inhibitory activity of kaempferol and its rhamnosides on tyrosinase, a key enzyme in melanin (B1238610) synthesis, has been investigated. nih.gov Research suggests that the 3-hydroxyl group of the kaempferol structure is an important factor for this inhibitory activity. nih.gov

Gene Expression Regulation

Kaempferol 3-O-rhamninoside and its derivatives can modulate the expression of specific genes. For example, kaempferol-3-O-rutinoside has been shown to downregulate the mRNA level of Paxillin (PXN), a protein involved in the fever process induced by lipopolysaccharide. mdpi.comsemanticscholar.org In studies involving RAW 264.7 cells, kaempferol and α-rhamnoisorobin were found to suppress the expression of inducible nitric oxide synthase (iNOS) mRNA in a dose-dependent manner, which in turn inhibits the production of nitric oxide. nih.gov

Receptor-Ligand Interactions and Molecular Docking Studies

Molecular docking studies have provided insights into the potential binding interactions of Kaempferol 3-O-rhamninoside with various protein targets. These computational analyses predict the binding affinity and orientation of the ligand (Kaempferol 3-O-rhamninoside) within the active site of a receptor.

One study demonstrated that Kaempferol 3-O-α-l-rhamnoside exhibits a high binding affinity with several proteins that regulate blood glucose, including glycogen (B147801) synthase kinase and glycogen phosphorylase. semanticscholar.org Molecular docking has also been used to investigate the interaction of related kaempferol rhamnosides with other targets. For instance, kaempferol-3,7-O-bis-α-L-rhamnoside and kaempferol-3-rutinoside were identified as potent inhibitors of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, docking studies have supported the strong COX-2 inhibitory activity of kaempferol-3,7-di-O-α-L-rhamnopyranoside. researchgate.net

Protein-Ligand Complex Dynamics (e.g., RMSD, RMSF analyses)

Several studies have employed MD simulations to investigate the dynamics of Kaempferol 3-O-rhamninoside and its isomers in complex with various protein targets. These analyses provide insights into the stability of the binding and the specific molecular interactions that are maintained during the simulation.

In a study investigating potential inhibitors for breast cancer, the stability of Kaempferol-3-O-alpha-L-rhamnoside in complex with Human Epidermal Growth Factor Receptor 2 (HER2) was assessed over a 100-nanosecond (ns) simulation. The RMSD of the HER2-ligand complex was compared to the unbound (apo) HER2 protein. The complex demonstrated stable RMSD values, indicating a stable binding of the compound within the receptor's active site throughout the simulation. The RMSF analysis further revealed the fluctuations of individual amino acid residues, providing insights into the flexibility of different regions of the protein upon ligand binding. researchgate.net

Another computational study explored the potential of Kaempferol-O-rhamnoside derivatives as antiviral agents against Monkeypox and Marburg viruses. MD simulations were used to validate the docking poses and assess the stability of the ligand-protein complexes. The results from RMSD and RMSF analyses were key in determining the stability of the docked complexes, suggesting that these compounds could form stable interactions with viral proteins. scienceopen.com

The interaction between Kaempferol-3-O-rutinoside, a closely related glycoside, and the Poly (ADP-ribose) polymerase 2 (PARP2) enzyme was also examined using a 10 ns MD simulation. The RMSD of the complex was analyzed to determine its stability. Such simulations are crucial for confirming the binding stability of potential inhibitors and understanding their dynamic behavior within the enzyme's active site. revista-agroproductividad.org

Furthermore, the inhibitory potential of Kaempferol 7-O-rhamnoside against proteins of the SARS-CoV-2 virus was investigated. Molecular dynamics simulations were performed to analyze the binding affinity and stability of the compound with the viral proteins. RMSD analysis was used to track the spatial alterations of the protein-ligand complex compared to the unbound protein, providing evidence for the stability of the interaction. mdpi.com

The following table summarizes the findings from various molecular dynamics simulation studies on Kaempferol 3-O-rhamninoside and its related glycosides with different protein targets.

| Compound | Protein Target | Simulation Time (ns) | Key Findings from RMSD/RMSF Analysis |

| Kaempferol-3-O-alpha-L-rhamnoside | HER2 | 100 | The complex showed stable RMSD values, indicating a stable binding within the active site of the HER2 receptor. researchgate.net |

| Kaempferol-O-rhamnoside derivatives | Monkeypox and Marburg virus proteins | Not Specified | MD simulations, including RMSD and RMSF analysis, were used to confirm the stability of the docked complexes. scienceopen.com |

| Kaempferol-3-O-rutinoside | PARP2 | 10 | The RMSD of the complex was analyzed to ascertain the stability of the ligand within the enzyme's active site. revista-agroproductividad.org |

| Kaempferol 7-O-rhamnoside | SARS-CoV-2 Spike Protein RBD | Not Specified | RMSD analysis was employed to identify the spatial alterations and confirm the stability of the ligand-protein complex. mdpi.com |

These studies collectively highlight the utility of molecular dynamics simulations in validating the binding stability of Kaempferol 3-O-rhamninoside and its analogs with various therapeutically relevant proteins. The consistent observation of stable RMSD values and informative RMSF profiles in these different contexts underscores the potential of this compound to form stable and lasting interactions with its molecular targets.

Structure Activity Relationship Sar Studies

Influence of the 3-O-Rhamninoside Moiety on Biological Activities

The attachment of a rhamnose sugar unit at the C3 position of the kaempferol (B1673270) aglycone, forming Kaempferol 3-O-rhamninoside (also known as afzelin), significantly modulates its biological profile. Generally, the glycosylation of flavonoids can alter properties such as solubility and bioavailability. nih.gov However, the addition of this sugar moiety often has a notable impact on specific bioactivities.

For instance, studies on depigmenting and anti-inflammatory activities have shown that the presence of the rhamnose group at the 3-position can lead to a decrease or complete loss of certain inhibitory functions when compared to the parent kaempferol. nih.gov Research indicates that while kaempferol itself can inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, Kaempferol 3-O-rhamninoside shows no such inhibitory activity. nih.govresearchgate.net Similarly, a marked reduction in the inhibition of nitric oxide (NO) production in activated macrophages is observed upon the addition of the 3-O-rhamnoside moiety. nih.gov This suggests that for specific enzymatic and cellular interactions, the sugar group may create steric hindrance or alter the electronic properties of the flavonoid, thereby diminishing its effectiveness. nih.govresearchgate.net

Conversely, in other contexts, the glycoside form is the active compound. Kaempferol 3-O-rhamninoside has demonstrated antioxidant and anti-tumor activities. nih.gov It has also been reported to possess anti-plasmodial properties against Plasmodium falciparum. researchgate.net

Comparison with Kaempferol Aglycone and Other Kaempferol Glycosides

When compared directly with its aglycone and other glycosylated forms, Kaempferol 3-O-rhamninoside often exhibits intermediate or lower activity in certain assays. The kaempferol aglycone, with its free hydroxyl groups, frequently demonstrates the most potent effects in studies of antioxidant, anti-inflammatory, and antiproliferative activities. nih.govnih.gov

Glycosylation, particularly at the C3 position, tends to reduce antioxidant efficiency compared to the corresponding aglycones. nih.gov For example, in assays measuring nitric oxide (NO) inhibition and tyrosinase inhibition, the activity generally follows the order: kaempferol (aglycone) > α-rhamnoisorobin (kaempferol 7-O-rhamnoside) > afzelin (B1665622) (Kaempferol 3-O-rhamninoside) > kaempferitrin (B1674772) (kaempferol 3,7-di-O-rhamnoside). nih.govresearchgate.net This demonstrates that not only the presence but also the position of the sugar moiety is critical. Glycosylation at the C7 position (as in α-rhamnoisorobin) appears to be less detrimental to these specific activities than glycosylation at the C3 position. nih.gov

In studies on human hepatoma (HepG2), mouse colon cancer (CT26), and mouse melanoma (B16F1) cell lines, kaempferol aglycone showed a significant antiproliferative effect, whereas Kaempferol 3-O-rhamnoside had an IC₅₀ > 100 μM, indicating substantially lower activity. nih.gov

| Compound | Structure | NO Production IC₅₀ (µM) | Tyrosinase Inhibition IC₅₀ (µM) |

|---|---|---|---|

| Kaempferol (Aglycone) | Rhamnose at C3: No Rhamnose at C7: No | 15.4 | 37.66 |

| α-Rhamnoisorobin | Rhamnose at C3: No Rhamnose at C7: Yes | 37.7 | >400 |

| Kaempferol 3-O-rhamninoside (Afzelin) | Rhamnose at C3: Yes Rhamnose at C7: No | >100 | >400 |

| Kaempferitrin | Rhamnose at C3: Yes Rhamnose at C7: Yes | >100 | >400 |

Data sourced from scientific studies evaluating anti-inflammatory and depigmenting properties. nih.govresearchgate.net

Importance of Hydroxyl Group Positions

The number and location of hydroxyl (-OH) groups on the flavonoid's polycyclic structure are primary determinants of its biological activity. researchgate.net For kaempferol and its derivatives, several hydroxyl positions are considered critical pharmacophores.

The hydroxyl group at the C3 position is a key structural requirement for the antioxidant ability of many flavonoids. acs.org Research strongly suggests that this 3-hydroxyl group is an important pharmacophore for depigmenting and certain anti-inflammatory activities. nih.govresearchgate.net When this -OH group is substituted with a rhamnose sugar, as in Kaempferol 3-O-rhamninoside, the resulting molecule shows a significant decrease or loss of these specific activities. nih.gov This highlights that a free hydroxyl group at the C3 position is essential for particular molecular interactions. Additionally, the 3-hydroxy-4-oxo configuration on the C-ring is known to be an initial site for metal chelation, a process linked to antioxidant activity. mdpi.com

Impact of Additional Sugar Moieties on Activity

The addition of more than one sugar moiety to the kaempferol backbone generally leads to a further reduction in certain biological activities. This principle is demonstrated by comparing Kaempferol 3-O-rhamninoside (a monoglycoside) with kaempferitrin (kaempferol 3,7-di-O-rhamnoside), which has a second rhamnose unit attached at the C7 position. ebi.ac.uk

In assays for both nitric oxide inhibition and depigmentation, kaempferitrin is shown to be inactive, similar to Kaempferol 3-O-rhamninoside. nih.govresearchgate.net The progressive addition of rhamnose moieties appears to have a negative cumulative effect on these specific biological functions. nih.gov The antioxidant properties of kaempferol glycosides can also vary depending on the type and number of attached sugar units. researchgate.net This suggests that increasing the glycosylation can further mask the active portions of the aglycone, increase steric bulk, and reduce the molecule's ability to interact with target enzymes or receptors. nih.govnih.gov

Preclinical Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Preclinical data on the ADME properties of Kaempferol (B1673270) 3-O-rhamnoside are primarily inferred from studies on its aglycone, kaempferol, and other kaempferol glycosides.

Absorption: Like other flavonoid glycosides, the absorption of Kaempferol 3-O-rhamnoside is thought to be limited in its intact form due to its hydrophilic nature nih.gov. The initial step in its absorption likely involves the enzymatic removal of the rhamnose sugar moiety. This deglycosylation can be facilitated by intestinal enzymes or, more significantly, by the gut microbiota residing in the colon nih.govacs.org. Once the aglycone, kaempferol, is released, it can be absorbed by enterocytes researchgate.net.

An in silico analysis of a related kaempferol derivative, tiliroside, which also possesses a glycosidic linkage, suggested a favorable absorption index for penetrating biological membranes. While not directly studying Kaempferol 3-O-rhamnoside, this finding points to the potential for its aglycone to be absorbed following deglycosylation.

In vitro studies using Caco-2 cell monolayers, a model for the human intestinal barrier, have been employed to investigate the permeability of similar compounds. For instance, studies on kaempferol have shown its ability to enhance intestinal barrier function nih.govnih.gov. A study on Kaempferol-3-O-rutinoside in a Caco-2 cell model indicated that its transport is concentration-dependent researchgate.netrsc.org.

Distribution: Following absorption, the aglycone kaempferol is expected to be distributed throughout the body. Pharmacokinetic studies in rats have shown that intravenously administered kaempferol has a large volume of distribution nih.govnih.gov. This suggests that the compound distributes extensively into tissues from the systemic circulation.

Metabolism: The metabolism of kaempferol, the aglycone of Kaempferol 3-O-rhamnoside, has been studied in preclinical models. It undergoes extensive first-pass metabolism in both the small intestine and the liver nih.govnih.gov. The primary metabolic pathways are phase II conjugation reactions, including glucuronidation and sulfation nih.govresearchgate.netnih.gov. In rats, kaempferol is rapidly metabolized to its phase II conjugates, with kaempferol-3-O-glucuronide and kaempferol-7-O-glucuronide being major metabolites found in plasma nih.govnih.gov.

Excretion: The metabolites of kaempferol, being more water-soluble, are primarily excreted through urine and bile nih.gov. Studies in rats have shown that after oral administration of kaempferol, only a small percentage of the dose is excreted as the parent compound in urine, with the majority being metabolites nih.gov.

Metabolic Pathways and Metabolite Identification in Preclinical Systems

The metabolic fate of Kaempferol 3-O-rhamnoside is intrinsically linked to the metabolism of its aglycone, kaempferol.

Metabolic Pathways: The primary metabolic pathway for Kaempferol 3-O-rhamnoside begins with deglycosylation in the intestine, liberating kaempferol. Kaempferol then undergoes phase I and phase II metabolism nih.govresearchgate.net.

Phase I Metabolism: While less predominant than phase II, phase I oxidative metabolism can occur nih.gov.

Phase II Metabolism: This is the major metabolic route for kaempferol. It involves conjugation with glucuronic acid (glucuronidation) or sulfate groups (sulfation) to form more polar and excretable metabolites researchgate.netnih.gov.

Metabolite Identification: In preclinical studies with rats administered kaempferol, several metabolites have been identified in plasma and urine.

Glucuronide Conjugates: Kaempferol-3-O-glucuronide and Kaempferol-7-O-glucuronide are major metabolites detected in rat plasma after oral administration of kaempferol nih.govnih.gov.

Sulfate Conjugates: Sulfated metabolites of kaempferol have also been identified nih.gov.

Oxidative Metabolites: Minor oxidative metabolites, designated as M1 and M2, have been observed in the urine of rats given kaempferol orally nih.gov.

The following table summarizes the key metabolites of kaempferol identified in preclinical studies.

| Metabolite Class | Specific Metabolites Identified | Preclinical Model | Reference |

| Glucuronide Conjugates | Kaempferol-3-O-glucuronide, Kaempferol-7-O-glucuronide | Rat | nih.govnih.gov |

| Sulfate Conjugates | Kaempferol-7-O-sulfate | Rat | nih.gov |

| Oxidative Metabolites | M1, M2 | Rat | nih.gov |

Preclinical Bioavailability Studies

The oral bioavailability of Kaempferol 3-O-rhamnoside is expected to be low, a characteristic shared by many flavonoid glycosides. This is largely attributed to its limited absorption in glycosidic form and extensive first-pass metabolism of the resulting aglycone.

Studies on the aglycone, kaempferol, in rats have consistently demonstrated poor oral bioavailability, estimated to be around 2-3% nih.govnih.govresearchgate.net. This low bioavailability is a consequence of significant metabolism in the gut and liver before the compound reaches systemic circulation nih.govnih.gov.

Pharmacokinetic studies on other kaempferol glycosides in rats also indicate low bioavailability. For instance, a study on a mixture containing kaempferol-3-O-glucoside did not allow for the calculation of its absolute bioavailability due to estimation challenges with the elimination rate constant elsevierpure.com.

The table below presents pharmacokinetic parameters for kaempferol from a study in rats, which provides an indication of the likely bioavailability of its glycosides following intestinal deglycosylation.

| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Preclinical Model | Reference |

| Kaempferol | 100 mg/kg (oral) | 460 ± 120 | 1-1.5 | 760 ± 100 | ~2 | Rat | nih.govresearchgate.net |

| Kaempferol | 250 mg/kg (oral) | 1430 ± 350 | 1-1.5 | 1800 ± 200 | ~2 | Rat | nih.govresearchgate.net |

Advanced Analytical Methodologies in Research

Quantitative Analysis in Biological Matrices and Plant Extracts

Quantitative analysis is crucial for determining the concentration of Kaempferol (B1673270) 3-O-rhamnoside in different sources, which is fundamental for correlation with biological activity or for standardization of herbal products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstone techniques for this purpose, often coupled with UV/Vis or mass spectrometry detectors.

In plant extracts, these methods have been successfully applied to quantify Kaempferol 3-O-rhamnoside. For instance, analysis of Bauhinia madagascariensis revealed that Kaempferol 3-O-rhamnoside was the most abundant flavonol, constituting 23.2% of the identified flavonols based on peak area in the chromatogram ekb.eg. Similarly, comprehensive studies on various flower petal extracts have quantified related kaempferol glycosides, demonstrating the capability of these methods to measure specific flavonoid glycosides within a complex matrix mdpi.com. While specific quantitative data in biological matrices like blood or tissue is less commonly published, the same analytical principles and methodologies are applied, often requiring more rigorous sample preparation to remove interfering substances.

The table below summarizes examples of quantitative findings for Kaempferol 3-O-rhamnoside and related compounds in plant extracts.

| Plant Source | Compound | Analytical Method | Quantity |

| Bauhinia madagascariensis | Kaempferol 3-O-rhamnoside | LC-ESI-MS/MS | 23.2% of total flavonols |

| Marigold (Calendula officinalis L.) | Isorhamnetin-3-O-rhamnoside | UHPLC-DAD-MS/MS | 5.07 ± 0.15 mg/kg |

| Actinidia arguta (leaves) | Total Flavonoids | LC-MS/MS | 10219.84 µg/g |

This table is interactive. Click on the headers to sort the data.

Application of Advanced Chromatography-Mass Spectrometry (LC-MS) Techniques for Metabolomics and Profiling

Metabolomics, the large-scale study of small molecules within a biological system, heavily relies on advanced analytical platforms, where Liquid Chromatography-Mass Spectrometry (LC-MS) is a central tool. This technique is indispensable for chemical profiling of complex mixtures like plant extracts, allowing for the identification of numerous compounds, including Kaempferol 3-O-rhamnoside, in a single analysis.

Several studies have utilized LC-MS/MS for the metabolic profiling of plant extracts. In a study on Xenostegia tridentata, LC-MS/MS metabolomics analysis was instrumental in identifying Kaempferol 3-O-rhamnoside as one of the major metabolites in the ethyl acetate subfraction, which showed the highest anti-allergic activity plos.org. Another study employed a non-targeted LC-MS/MS method to profile the phenolic and polyhydroxy compounds in different pepper products, successfully identifying Kaempferol 3-O-rhamnoside among 186 compounds nih.gov. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) are used to explore the mass spectrometric cleavage rules of compounds, which aids in their structural identification researchgate.net.

The following table highlights studies where advanced LC-MS techniques were used for the profiling and identification of Kaempferol 3-O-rhamnoside.

| Research Area | Plant Source | Analytical Technique | Key Finding |

| Anti-allergic activity | Xenostegia tridentata | LC-MS/MS Metabolomics | Identified Kaempferol 3-O-rhamnoside in the most active fraction plos.org. |

| Metabolite Profiling | Pepper (Piper nigrum L.) | Non-targeted LC-MS/MS | Detected Kaempferol 3-O-rhamnoside as part of the plant's metabolic profile nih.gov. |

| Metabolite Profiling | Bauhinia species | LC-ESI-MS/MS | Tentatively identified 59 metabolites, including Kaempferol 3-O-rhamnoside ekb.eg. |

| Chemical Characterization | Schima wallichii Korth. | LC-MS | Confirmed the molecular ion peak of Kaempferol 3-O-rhamnoside at m/z 432 nih.gov. |

This table is interactive. Click on the headers to sort the data.

Development of Robust and Sensitive Detection Methods for Research

The development of robust and sensitive detection methods is paramount for the accurate identification and characterization of natural products, especially when they are present in low concentrations. Modern mass spectrometry techniques, particularly when coupled with high-resolution separation methods like UHPLC, offer unparalleled sensitivity and specificity.

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like flavonoid glycosides without significant degradation ekb.egresearchgate.net. When combined with high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap, it allows for the determination of the elemental composition of the molecule from its exact mass.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In this technique, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern serves as a structural fingerprint, enabling highly confident identification. For Kaempferol 3-O-rhamnoside, MS/MS analysis typically shows a precursor ion [M-H]⁻ at m/z 431 in negative ion mode. A characteristic fragmentation is the loss of the rhamnose sugar moiety (146 Da), resulting in a major product ion at m/z 285, which corresponds to the kaempferol aglycone ekb.eg. Detailed analysis of these collision-induced dissociation (CID) spectra is crucial for distinguishing between isomers and confirming the compound's identity in complex samples researchgate.net.

The table below presents typical mass spectrometric data used for the identification of Kaempferol 3-O-rhamnoside.

| Ionization Mode | Precursor Ion (m/z) | Molecular Formula | Major Fragment Ion (m/z) | Fragment Identity |

| Negative (ESI) | 431.1926 | C21H20O10 | 285.0385 | [M – 146 – H]⁻ (Kaempferol aglycone) |

| Positive (LC-MS) | 432 | C21H20O10 | Not specified | Molecular Ion Peak |

This table is interactive. Click on the headers to sort the data.

Research Models and Methodologies

In Vitro Cell Line Models

In vitro studies using cultured cell lines are fundamental in assessing the direct effects of Kaempferol (B1673270) 3-O-rhamnoside on cellular processes. A range of human cell lines, including cancer cells, erythrocytes, and lymphoblastoid cells, have been utilized to explore its therapeutic potential.

Cancer Cell Lines: The cytotoxic and anti-proliferative properties of Kaempferol 3-O-rhamnoside have been evaluated against several cancer cell lines. In human breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation. nih.govresearchgate.net For instance, treatment of MCF-7 cells with Kaempferol 3-O-rhamnoside resulted in an IC50 value of 227 μM after 24 hours. nih.gov Similarly, in nasopharyngeal carcinoma (CNE-1) cells, the compound effectively repressed cell proliferation, migration, and invasion. e-century.us Studies have also shown its ability to inhibit the growth of breast cancer cells by stimulating apoptosis while being relatively non-toxic to normal cells. nih.gov

Human Erythrocyte Models: To assess its antioxidant capabilities, human erythrocyte models have been employed. Kaempferol 3-O-rhamnoside was shown to effectively inhibit 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)-induced hemolysis and lipid peroxidation in human erythrocytes, highlighting its protective effect against oxidative damage. nih.govnih.gov

Lymphoblastoid Cells: The compound's impact on immune cells has been investigated using human lymphoblastoid cell lines such as TK6. Studies have demonstrated that Kaempferol 3-O-β-isorhamninoside, a related compound, can induce apoptosis in these cells through the activation of caspase-3 and caspase-8, suggesting a role in modulating immune responses. nih.govnih.gov It also exhibited a protective effect against DNA damage induced by hydrogen peroxide in TK6 cells. core.ac.uk

Table 1: Effects of Kaempferol 3-O-rhamninoside on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Dose-dependent inhibition of proliferation, induction of apoptosis via caspase cascade. | nih.gov |

| CNE-1 | Nasopharyngeal Carcinoma | Repression of cell proliferation, invasion, and migration. | e-century.us |

| LNCaP | Prostate Cancer | Dose-dependent inhibition of cell proliferation. | researchgate.net |

| Ehrlich Ascites Carcinoma (EAC) | Experimental Tumor | In vivo inhibition of cell growth. | nih.gov |

In Vivo Animal Models

Animal models provide a more complex biological system to evaluate the physiological effects of Kaempferol 3-O-rhamnoside, including its anti-tumor activity and neuropharmacological properties.

Mice for Anti-Tumor Activity: The anti-tumor efficacy of Kaempferol 3-O-rhamnoside has been demonstrated in mice bearing Ehrlich ascites carcinoma (EAC). nih.gov Intraperitoneal administration of the compound resulted in a significant, dose-dependent inhibition of tumor cell growth. nih.gov

Rat Cerebrocortical Nerve Terminals: To investigate its effects on the central nervous system, isolated rat cerebrocortical nerve terminals (synaptosomes) have been utilized. In this model, Kaempferol 3-O-rhamnoside was found to inhibit the release of glutamate (B1630785) in a concentration-dependent manner. bohrium.commdpi.com This effect is thought to be mediated through the suppression of P/Q-type Ca2+ channels and the Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathway. bohrium.comnih.gov

Table 2: In Vivo Anti-Tumor Activity of Kaempferol 3-O-rhamninoside in EAC-Bearing Mice

| Dose (mg/kg body weight) | Mean Tumor Cell Count (x 10⁷ cells/mL) | Percentage of Cell Growth Inhibition (%) |

|---|---|---|

| Control (Untreated) | 7.51 ± 0.83 | - |

| 25 | Not Specified | 37.17 ± 7.94 |

| 50 | Not Specified | 70.89 ± 6.62 |

| Vincristine (Standard Drug) | Not Specified | 77.84 ± 6.69 |

Data from a study on Ehrlich ascites carcinoma (EAC) cell growth inhibition. nih.gov

Computational Approaches

In silico methods, such as molecular docking and molecular dynamics simulations, have been employed to predict and analyze the molecular interactions between Kaempferol 3-O-rhamnoside and its biological targets.

Molecular Docking: Molecular docking studies have been used to investigate the binding affinity of Kaempferol 3-O-rhamnoside with various proteins. These studies have suggested that the compound can interact with key enzymes involved in blood glucose regulation, such as glycogen (B147801) synthase kinase and glycogen phosphorylase, indicating its potential as an anti-diabetic agent. semanticscholar.org Other docking studies have explored its interaction with proteins involved in malaria and cancer. researchgate.netnih.gov

Molecular Dynamics Simulations: Molecular dynamics simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. Simulations of Kaempferol 3-O-rhamnoside complexed with Human Epidermal Growth Factor Receptor 2 (HER2), a key protein in breast cancer, have been performed to understand the dynamics of their interaction. researchgate.net Similar simulations have been conducted to study its interaction with the PARP2 enzyme, which is involved in breast cancer. revista-agroproductividad.org

Biochemical Assays for Specific Activities

A variety of biochemical assays are used to quantify the specific biological activities of Kaempferol 3-O-rhamnoside, particularly its antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is widely used to measure the free radical scavenging activity of compounds. Kaempferol 3-O-rhamnoside has demonstrated potent DPPH radical scavenging activity, indicating its capacity to neutralize free radicals. nih.govnih.govresearchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, the ABTS assay also measures radical scavenging ability. Kaempferol derivatives have shown the ability to scavenge ABTS radicals, further confirming their antioxidant properties. mdpi.com

ELISA (Enzyme-Linked Immunosorbent Assay) Techniques: While specific ELISA results for Kaempferol 3-O-rhamninoside are not detailed in the provided context, this technique is a common method for quantifying proteins and other molecules. For instance, in a study on a related compound, Kaempferol 3-O-rutinoside, ELISA was used to measure the levels of cytokines like IL-6 and TNF-α in a mouse fever model to understand its anti-inflammatory mechanism. mdpi.com

Challenges and Future Directions in Academic Research

Elucidation of Comprehensive Molecular Mechanisms in Complex Biological Systems

A significant challenge in the study of Kaempferol (B1673270) 3-O-rhamnoside lies in fully elucidating its molecular mechanisms within the context of complex biological systems. Research indicates that this compound, also referred to as Afzelin (B1665622), exerts its effects through multiple pathways. It has been shown to mitigate oxidative stress, modulate inflammation, and influence cellular regeneration. nih.govresearchgate.net Future research must aim to unravel the complete network of these interactions.

Key areas for future investigation include a deeper understanding of its influence on signaling pathways such as NF-κB, MAPK, and the NRF2 antioxidant response pathway. nih.gov Studies have shown that Afzelin can suppress the NF-κB or MAPK pathways, leading to reduced expression of pro-inflammatory mediators. nih.gov Furthermore, it demonstrates significant effects in mitigating oxidative stress through ROS scavenging and influencing the NRF2 signaling pathway. nih.gov A comprehensive understanding of how Kaempferol 3-O-rhamnoside modulates these interconnected pathways is crucial for defining its precise role in cellular homeostasis and disease models.

Identification of Novel Biological Targets and Pathways

Identifying novel biological targets and pathways for Kaempferol 3-O-rhamnoside is a critical frontier in academic research. Current studies have pointed to its involvement in apoptosis, neuroinflammation, and mitochondrial function. For instance, Afzelin has been found to induce apoptotic cell death in gastric and lung cancer cell models by stimulating the caspase signaling cascade, involving both caspase 8 and caspase 9. nih.gov It also increases the expression of the pro-apoptotic factor BAX. nih.gov

Further research is needed to identify direct protein targets and previously unknown signaling cascades affected by this compound. Pre-clinical studies suggest its potential in modulating the anti-apoptotic protein Bcl-2, which is crucial for neuronal survival, highlighting its neuroprotective potential. nih.gov The compound is also known to attenuate mitochondrial damage and enhance mitochondrial biogenesis. abmole.comresearchgate.net Exploring these and other potential targets will open new avenues for understanding its biological significance.

Understanding Glycosyltransferase Specificity for Diverse Applications

The biosynthesis of Kaempferol 3-O-rhamnoside involves the specific action of glycosyltransferases, enzymes that attach the rhamnose sugar moiety to the kaempferol aglycone. A key challenge and future direction is to fully understand the specificity of these enzymes for various applications. The enzyme flavonol 3-O-rhamnosyltransferase, such as UGT78D1 from Arabidopsis thaliana, is crucial in this process, catalyzing the transfer of rhamnose from UDP-rhamnose to the 3-hydroxyl group of kaempferol. researchgate.netmdpi.com

Future research should focus on characterizing a wider range of rhamnosyltransferases from different plant species to identify enzymes with novel specificities and improved catalytic efficiencies. researchgate.netresearchgate.net Understanding the structural basis of their substrate recognition will enable the engineering of these enzymes for the biotechnological production of specific flavonoid glycosides with desired properties for research applications.

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Source Organism |

| Glycosyltransferase | Flavonol 3-O-rhamnosyltransferase (UGT78D1) | Kaempferol, UDP-rhamnose | Kaempferol 3-O-rhamnoside | Arabidopsis thaliana |

| Glycosyltransferase | Flavonol-3-O-glucoside L-rhamnosyltransferase | Flavonol 3-O-D-glucoside, UDP-L-rhamnose | Flavonol 3-O-[beta-L-rhamnosyl-(1->6)-beta-D-glucoside] | Tulipa cv apeldoorn |

Exploration of Synergistic and Antagonistic Interactions with Other Bioactive Compounds (preclinical)

An important area of future preclinical research is the investigation of synergistic and antagonistic interactions between Kaempferol 3-O-rhamnoside and other bioactive compounds. Natural extracts often contain a complex mixture of molecules, and their combined effect can be greater than the sum of their individual activities. For example, the antigenotoxic impact of certain plant extracts has been attributed in part to the combined antioxidative activity of Afzelin and quercitrin. nih.gov

Systematic preclinical studies are needed to explore these interactions. Investigating combinations of Kaempferol 3-O-rhamnoside with other flavonoids, polyphenols, or even conventional therapeutic agents could reveal synergistic effects, potentially enhancing efficacy in various experimental models. nih.govnih.gov Such research is essential to understand the complex interplay of compounds found together in nature and to inform the design of potent combinations for further study.

Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

A significant hurdle in the preclinical study of Kaempferol 3-O-rhamnoside is its potential for low bioavailability. nih.gov The development of advanced delivery systems is therefore a critical area of future research to enhance its efficacy in experimental settings. Challenges such as poor water solubility can limit its application in in vitro and in vivo models. researchgate.net

Future directions include the exploration of nano-based delivery systems, such as nanoparticles, liposomes, or micelles, to improve solubility, stability, and cellular uptake of Kaempferol 3-O-rhamnoside. Enzymatic modification, such as further glycosylation, has also been explored to improve the water solubility of related kaempferol glycosides. researchgate.net Developing and validating these advanced delivery systems in preclinical models will be crucial for accurately assessing the biological potential of this compound.

Application in Plant Physiology and Defense Mechanisms Research (e.g., polar auxin transport inhibition)

Kaempferol 3-O-rhamnoside and related flavonols play significant roles in plant physiology and defense. A key research direction is to further explore their application in understanding these mechanisms. For instance, flavonoids are known inhibitors of polar auxin transport (PAT), a crucial process for plant growth and development. nih.gov